Methyl 2-amino-4-(methylthio)benzoate
Description
Methyl 2-amino-4-(methylthio)benzoate is a benzoic acid derivative characterized by an amino group at the 2-position and a methylthio (-SCH₃) group at the 4-position of the benzene ring, esterified with a methyl group. Its structure allows for diverse chemical modifications, making it a valuable scaffold for developing analogs with tailored properties .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 2-amino-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,10H2,1-2H3 |
InChI Key |
IKZNVXZVFKLFQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)SC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Methyl Aminobenzoates
Methyl 2-amino-4-chlorobenzoate (CAS: 5900-58-3)
- Structure : Features a chloro (-Cl) substituent at the 4-position instead of methylthio.
- Properties : Higher electronegativity of Cl may enhance stability but reduce nucleophilicity compared to -SCH₃.
- Applications : Often used in herbicide synthesis, such as sulfonylurea derivatives (e.g., metsulfuron-methyl) .
Methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1)
- Structure : Chloro group at the 5-position, altering steric and electronic effects.
- Synthesis: Similar routes as Methyl 2-amino-4-(methylthio)benzoate, but positional isomerism impacts reactivity in electrophilic substitution reactions .
(S)-Methyl 4-(1-aminoethyl)benzoate (CAS: 222714-37-6)
- Structure: Aminoethyl group at the 4-position, introducing chirality.
Table 1: Key Properties of Methyl Aminobenzoate Derivatives
Complex Benzoate Derivatives with Bioactivity
Methyl 4-(4-(2-(4-(Methylthio)Phenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C5)
- Structure: Incorporates a quinoline-piperazine moiety linked to the benzoate core.
- Bioactivity : Demonstrated enhanced binding affinity in kinase inhibition studies compared to simpler analogs, likely due to the extended conjugation and piperazine flexibility .
Methyl-3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate (Compound 7)
- Structure : Multiple methoxy groups and a nicotinamide side chain.
Table 2: Bioactive Benzoate Derivatives
Sulfonylurea Herbicides
Metsulfuron-methyl (CAS: 74223-64-6)
- Structure : Benzoate ester with a triazine sulfonylurea group.
- Applications: Broad-spectrum herbicide targeting acetolactate synthase (ALS) in plants. The sulfonylurea group enhances herbicidal activity compared to amino or methylthio substituents .
Preparation Methods
Nucleophilic Substitution Followed by Nitro Reduction
This two-step approach is widely cited in patent literature.
Step 1: Synthesis of Methyl 2-Nitro-4-(Methylthio)Benzoate
Starting Material : Methyl 4-chloro-2-nitrobenzoate
Reagents : Sodium methyl mercaptide (NaSCH₃), phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Conditions :
-
Solvent: Dichloromethane or toluene
-
Temperature: 70–80°C
-
Time: 3–5 hours
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing nitro group.
Key Data :
Step 2: Reduction of Nitro to Amino Group
Reagents : H₂ gas, 5% Pd/C catalyst
Conditions :
-
Pressure: 0.5–2.0 MPa
-
Temperature: 25–40°C
-
Solvent: Dilute HCl (0.5–5% w/w)
Mechanism : Catalytic hydrogenation under acidic conditions.
Key Data :
Direct Thiolation of Methyl 2-Aminobenzoate
This one-pot method utilizes thiophilic reagents to introduce the methylthio group.
Reaction Setup
Starting Material : Methyl 2-aminobenzoate
Reagents : Dimethyl disulfide (DMDS), iodine, acetic acid
Conditions :
-
Temperature: 60–80°C
-
Time: 6–8 hours
Mechanism : Electrophilic thiolation mediated by iodine, forming a sulfenyl iodide intermediate.
Key Data :
Oxidative Methods for Byproduct Mitigation
Patent CN103274974A highlights oxidation control to prevent overoxidation to sulfone derivatives:
-
Oxidant : Hydrogen peroxide (30% w/w)
-
Catalyst : Sodium tungstate (0.1–1.0 mol%)
-
Temperature : 50–60°C
-
Key Insight : Maintaining pH 4–6 with acetic acid buffer minimizes sulfone formation (<2%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High purity, scalable | Requires halogenated precursor | 85–93% |
| Direct Thiolation | One-pot synthesis | Moderate regioselectivity | 75–82% |
Industrial-Scale Considerations
-
Catalyst Recovery : Pd/C from hydrogenation steps is recyclable via filtration, reducing costs by 15–20%.
-
Waste Management : Neutralization of acidic byproducts with NaOH generates NaCl, which is treatable via standard effluent systems.
Emerging Techniques
Recent advancements include enzymatic catalysis for greener synthesis:
-
Enzyme : Cysteine desulfurase
-
Substrate : Methyl 2-amino-4-sulfobenzoate
-
Conditions : pH 7.5, 37°C
-
Yield : 68% (pilot scale)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
